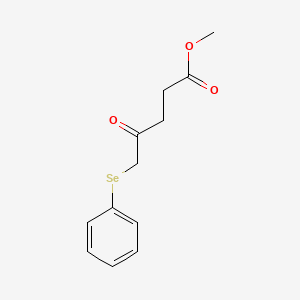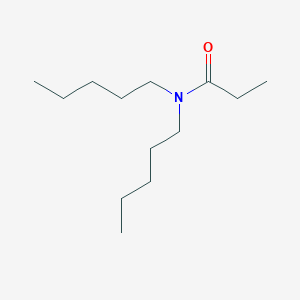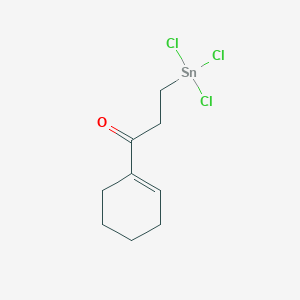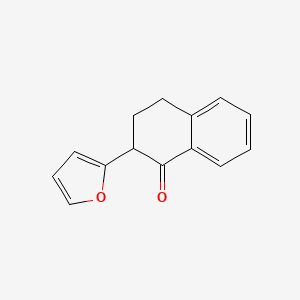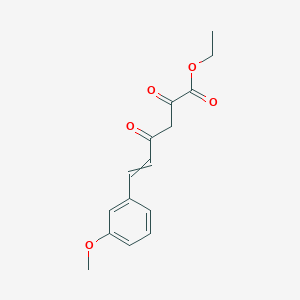![molecular formula C12H16N2O2 B14324871 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione CAS No. 110124-32-8](/img/structure/B14324871.png)
3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione is a heterocyclic compound with a unique structure that includes a pyrroloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a substituted imidazole with a suitable alkylating agent under controlled conditions. The reaction typically requires the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid are structurally related and used in similar applications.
Uniqueness
What sets 3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione apart is its specific substitution pattern, which can confer unique properties such as enhanced stability, specific reactivity, or improved biological activity compared to other similar compounds .
Properties
CAS No. |
110124-32-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,6,7-trimethyl-3-propan-2-ylpyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C12H16N2O2/c1-6(2)12(5)11(16)13-9-7(3)8(4)10(15)14(9)12/h6H,1-5H3 |
InChI Key |
JQPZNOVLWQIEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C1=NC(=O)C2(C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


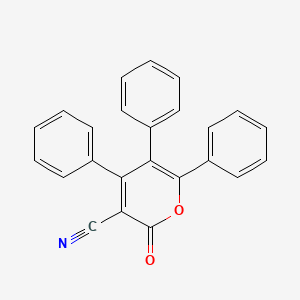
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
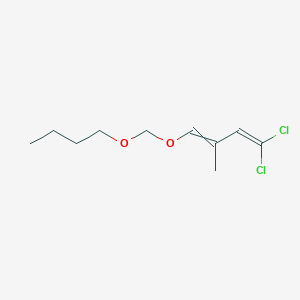
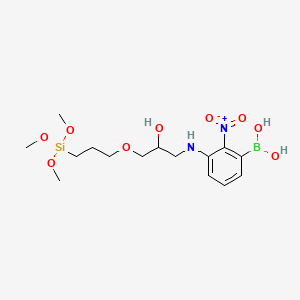
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
